1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

Enzyme Inhibition Dihydroorotase Ehrlich Ascites

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS 21213-89-8), officially designated as Phenylephrine Impurity 40, is the mandated reference standard for developing and validating HPLC/UPLC-MS methods to detect and quantify this specific impurity in phenylephrine drug substances and finished products. Generic substitution is not viable; only this exact, structurally defined compound satisfies regulatory guidelines for ANDA submissions and commercial QC release testing. Sourced with full characterization data, it ensures method accuracy, specificity, and compliance with pharmacopeial specifications.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 21213-89-8
Cat. No. B1293831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
CAS21213-89-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNCC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C9H11NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,10-11H,6H2,1H3
InChIKeyMTQOKMDKQJVMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS 21213-89-8): A Key Phenylephrine-Related Compound for Pharmaceutical R&D and Quality Control


1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS 21213-89-8), also known as Sympathone and 4-Hydroxy-alpha-methylaminoacetophenone, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is chemically characterized as a substituted acetophenone, bearing a phenolic hydroxyl group and an N-methylamino group on the ethanone backbone. This compound is officially designated as Phenylephrine Impurity 40, indicating its structural relationship to the vasoconstrictor phenylephrine, and is utilized as a reference standard in analytical method development, method validation, and quality control for pharmaceutical applications [1].

The Critical Role of Authentic 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one in Analytical Method Development for Phenylephrine


Generic substitution is not viable for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one in its primary application context. It is not an active pharmaceutical ingredient (API) but a specific, structurally defined impurity (Phenylephrine Impurity 40) [1]. The selection of this exact compound is mandated by regulatory guidelines for pharmaceutical analysis, where the identity and purity of reference standards used in HPLC, LC-MS, and other methods for quantifying impurities in drug substances like phenylephrine must be stringently controlled [2]. Any substitution, even with a closely related analog, would compromise the accuracy, specificity, and validity of the analytical method, directly impacting the reliability of impurity profiling required for Abbreviated New Drug Applications (ANDAs) and commercial production quality control.

Quantitative Differentiation Data for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one


Dihydroorotase Inhibition: An Isolated, Low-Potency Activity Point

An isolated assay reported in BindingDB indicates that 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one exhibits very weak inhibitory activity against dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 1.80E+5 nM (180 µM) at pH 7.37 [1]. No direct comparator data is available for this specific assay. This single data point, while quantitative, provides limited context and is of low potency.

Enzyme Inhibition Dihydroorotase Ehrlich Ascites

Regulatory Definition as Phenylephrine Impurity 40: The Primary Differentiator

The most significant and verifiable differentiation for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is its official classification and application as 'Phenylephrine Impurity 40' [1]. This is not a biological or pharmacological property, but a regulatory and analytical one. It is supplied with detailed characterization data that is compliant with regulatory guidelines, enabling its use in method development, validation (AMV), and QC for ANDA submissions and commercial phenylephrine production [2]. This distinguishes it from other compounds in the same chemical class (e.g., 4-hydroxyacetophenone or 4'-(methylamino)acetophenone) which do not serve this specific, regulated analytical purpose.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Primary Procurement-Driven Application Scenarios for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (CAS 21213-89-8)


Analytical Method Development and Validation for Phenylephrine

Procurement of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is essential for developing and validating robust analytical methods (e.g., HPLC, UPLC-MS) to detect and quantify this specific impurity in phenylephrine drug substances and finished products. This directly supports Abbreviated New Drug Application (ANDA) submissions and ongoing pharmaceutical quality control (QC) programs [1]. The compound's regulatory designation as Phenylephrine Impurity 40 [2] is the sole driver for this application.

Pharmaceutical Reference Standard for Quality Control

As a well-characterized impurity standard, this compound is used in QC laboratories to ensure batch-to-batch consistency and purity of commercial phenylephrine. Its use ensures compliance with pharmacopeial and regulatory specifications, which is a critical step in the release of pharmaceutical products to the market [1].

Synthetic Intermediate for Adrenaline-Related Analogs

This compound serves as a key synthetic precursor or building block for the preparation of more complex molecules, particularly those targeting adrenergic pathways [1]. Its well-defined chemical structure allows for further derivatization to explore structure-activity relationships (SAR) in medicinal chemistry research focused on catecholamine-like compounds.

Technical Documentation Hub

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